N-carbobenzyloxyalanine

Description

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental to scientific communication. This section details the various naming conventions and chemical identifiers for N-[(Benzyloxy)carbonyl]-L-alanine.

N-[(Benzyloxy)carbonyl]-L-alanine is known by several other names in scientific literature and chemical catalogs. nih.gov These synonyms are often used interchangeably.

Some of the common synonyms include:

Z-Ala-OH nih.gov

N-Carbobenzyloxy-L-alanine nih.gov

N-Benzyloxycarbonyl-L-alanine nih.gov

(2S)-2-{[(benzyloxy)carbonyl]amino}propanoic acid nih.gov

Carbobenzoxy-L-alanine guidechem.com

Cbz-L-Ala-OH guidechem.com

The Chemical Abstracts Service (CAS) has assigned the registry number 1142-20-7 to N-[(Benzyloxy)carbonyl]-L-alanine. nih.govsielc.comjst.go.jpmedchemexpress.comchemicalbook.com This unique identifier is used globally to provide an unambiguous way to identify the chemical substance.

The chemical composition of N-[(Benzyloxy)carbonyl]-L-alanine is described by its molecular formula and molecular weight.

Molecular Formula: C11H13NO4 nih.govsielc.com

Molecular Weight: 223.22 g/mol nih.gov

For computational and database purposes, standardized identifiers such as the International Chemical Identifier Key (InChIKey) and the Simplified Molecular-Input Line-Entry System (SMILES) are used.

InChIKey: TYRGLVWXHJRKMT-QMMMGPOBSA-N sielc.comjst.go.jp

SMILES: CC@@HNC(=O)OCC1=CC=CC=C1 nih.gov

Table 1: Chemical Identity of N-[(Benzyloxy)carbonyl]-L-alanine

| Identifier | Value |

|---|---|

| Synonyms | Z-Ala-OH, N-Carbobenzyloxy-L-alanine |

| CAS Registry Number | 1142-20-7 nih.govsielc.comjst.go.jpmedchemexpress.comchemicalbook.com |

| Molecular Formula | C11H13NO4 nih.govsielc.com |

| Molecular Weight | 223.22 g/mol nih.gov |

| InChIKey | TYRGLVWXHJRKMT-QMMMGPOBSA-N sielc.comjst.go.jp |

| SMILES | CC@@HO)NC(=O)OCC1=CC=CC=C1 nih.gov |

Historical Context and Significance in Organic Synthesis

The development of the benzyloxycarbonyl (Cbz or Z) protecting group by Leonidas Zervas and his advisor Max Bergmann in the 1930s was a landmark achievement in the field of peptide chemistry. total-synthesis.com This discovery enabled the controlled synthesis of oligopeptides for the first time. total-synthesis.com The Cbz group, including its application in forming derivatives like N-[(Benzyloxy)carbonyl]-L-alanine, provided a reliable method to temporarily block the amino group of an amino acid. total-synthesis.com This protection prevents unwanted side reactions during the formation of peptide bonds. peptide.com

The significance of N-[(Benzyloxy)carbonyl]-L-alanine lies in its role as a building block in the synthesis of more complex molecules. For instance, it is used as an intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor. chemicalbook.com The Cbz group's stability under a range of conditions, coupled with its straightforward removal by catalytic hydrogenolysis, has made it a valuable tool in organic synthesis for decades. total-synthesis.comthieme-connect.de

Role as an Amino Acid Derivative

N-[(Benzyloxy)carbonyl]-L-alanine is a derivative of the naturally occurring amino acid L-alanine. medchemexpress.comchemsrc.com In this derivative, the amino group is protected by the benzyloxycarbonyl group. guidechem.com This protection is a key strategy in peptide synthesis to prevent the amino group from reacting out of turn. peptide.com By protecting the amine, chemists can selectively form a peptide bond between the carboxylic acid group of the Cbz-protected alanine (B10760859) and the amino group of another amino acid. prepchem.com

The use of amino acid derivatives like N-[(Benzyloxy)carbonyl]-L-alanine is fundamental to both solution-phase and solid-phase peptide synthesis, allowing for the stepwise construction of a specific peptide sequence. peptide.comontosight.ai The protected amino acid can be activated and coupled to another amino acid, and the protecting group can then be removed to allow for the next amino acid to be added to the growing peptide chain. prepchem.com

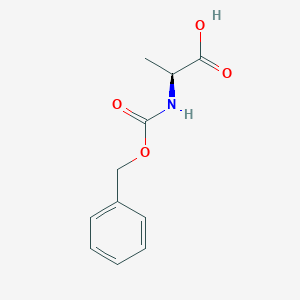

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGLVWXHJRKMT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150674 | |

| Record name | N-Benzyloxycarbonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-20-7 | |

| Record name | Benzyloxycarbonyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Characterization and Analysis

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-[(Benzyloxy)carbonyl]-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of N-[(Benzyloxy)carbonyl]-L-alanine by identifying the chemical environment of its hydrogen atoms. The spectrum is consistent with its defined chemical structure, confirming the presence of the alanine (B10760859), benzyl (B1604629), and carbamate (B1207046) moieties. medchemexpress.comleyan.com

Interactive Table: ¹H NMR Spectral Data for N-[(Benzyloxy)carbonyl]-L-alanine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.4 | Doublet | Methyl protons (-CH₃) of the alanine group |

| ~4.3 | Multiplet | α-proton (-CH) of the alanine group |

| ~5.1 | Singlet | Methylene protons (-CH₂-) of the benzyl group |

| ~7.3 | Multiplet | Aromatic protons (-C₆H₅) of the benzyl group |

| ~9.0 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ~5.2 | Doublet | Amide proton (-NH) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within N-[(Benzyloxy)carbonyl]-L-alanine by measuring the absorption of infrared radiation at characteristic wavelengths. The FTIR spectrum, often recorded using a KBr pellet technique, reveals key vibrational modes. nih.gov

Interactive Table: Characteristic IR Absorption Bands for N-[(Benzyloxy)carbonyl]-L-alanine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3300 | N-H stretching | Amide (in the carbamate linkage) |

| ~3000-2800 | C-H stretching | Aliphatic and aromatic C-H bonds |

| ~1740 | C=O stretching | Carboxylic acid carbonyl |

| ~1690 | C=O stretching | Urethane (carbamate) carbonyl |

| ~1530 | N-H bending | Amide II band |

| ~1250 | C-O stretching | Carbamate and carboxylic acid |

Vibrational spectroscopy is a powerful tool for studying molecular interactions and conformational changes. nih.gov For instance, in related peptide systems, IR and Raman spectroscopy can define the role of individual amino acid residues. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For N-[(Benzyloxy)carbonyl]-L-alanine, the molecular formula is C₁₁H₁₃NO₄, corresponding to a molecular weight of 223.23 g/mol . medchemexpress.comnih.govmybiosource.com Mass spectrometry confirms this molecular weight, with the molecular ion [M]+ typically observed at m/z 223. chemicalbook.com

Interactive Table: Mass Spectrometry Data for N-[(Benzyloxy)carbonyl]-L-alanine

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | medchemexpress.comnih.gov |

| Molecular Weight | 223.23 g/mol | medchemexpress.comnih.govmybiosource.com |

| Exact Mass | 223.08445790 Da | nih.gov |

| Molecular Ion [M]⁺ (m/z) | 223 | chemicalbook.com |

X-ray Crystallography Studies of L-alanine and Related Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering insights into molecular conformation, crystal packing, and intermolecular interactions.

Crystal Structure Analysis of L-alanine Zwitterion and its Derivatives

In the solid state, L-alanine exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). rsc.orgtandfonline.comaps.orgnih.gov At ambient pressure, it crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.orgresearchgate.netdesy.de The crystal structure of racemic DL-alanine has also been extensively studied. acs.orgacs.org While the crystal forms of L-alanine and DL-alanine have similar cell dimensions and hydrogen-bond patterns, they exhibit different densities. acs.org

Studies on lanthanide complexes with L-alanine show that the alanine ligands exist in a zwitterionic form, bridging the metal ions through their carboxylate groups. mdpi.com

Interactive Table: Crystallographic Data for L-alanine at Ambient Conditions

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a-axis (Å) | 6.032 |

| b-axis (Å) | 12.343 |

| c-axis (Å) | 5.784 |

Source: Data derived from high-pressure X-ray diffraction studies. desy.de

Hydrogen Bonding and Intermolecular Interactions in Crystalline Forms

The crystal packing of L-alanine is dominated by a network of intermolecular hydrogen bonds. rsc.orgtandfonline.com The strongest of these are three distinct N–H⋯O hydrogen bonds that link the zwitterionic molecules together. rsc.org This extensive hydrogen-bonding network creates puckered layers of molecules in the ac plane, which are then stacked along the b-axis. rsc.org

Quantum chemical modeling has been employed to study the nature and strength of these hydrogen bonds, revealing different types of interactions within the crystal. butlerov.com These studies show that for some interactions, the electrostatic component is the main contributor to the bonding energy, while for others, a significant covalent character is observed. butlerov.com The stability of the main structural unit in crystalline amino acids is regulated by these N–H···O hydrogen bonds. nih.gov Subtle differences in the rearrangement of the NH₃⁺ group and the hydrogen-bond network have been observed even between enantiomers like L-alanine and D-alanine. nih.govnih.gov

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the chemical and enantiomeric purity of N-[(Benzyloxy)carbonyl]-L-alanine. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. researchgate.net This method utilizes a non-polar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For N-[(Benzyloxy)carbonyl]-L-alanine, the mobile phase usually consists of a mixture of an aqueous component (often with a pH-adjusting agent like trifluoroacetic acid) and an organic modifier, such as acetonitrile (B52724) or methanol. The benzyloxycarbonyl group imparts significant hydrophobicity to the molecule, leading to its retention on the C18 column. The elution is typically achieved by a gradient, where the percentage of the organic modifier is increased over time.

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the benzyloxycarbonyl moiety provides a strong chromophore, typically monitored at wavelengths around 210-230 nm. ct-k.com Commercial analyses of N-[(Benzyloxy)carbonyl]-L-alanine consistently report high purity levels, often exceeding 99%. medchemexpress.comtcichemicals.com

In addition to chemical purity, HPLC with a chiral stationary phase (CSP) can be used to determine the enantiomeric purity of the L-alanine derivative, ensuring the absence of its D-enantiomer. mst.edusigmaaldrich.com Certificates of analysis for this compound often specify both HPLC purity and enantiomeric excess. medchemexpress.com

Table 2: Representative RP-HPLC Conditions for Purity Analysis

| Parameter | Description | Typical Value/Type | Reference |

|---|---|---|---|

| Stationary Phase | Column | Octadecylsilane (C18) | researchgate.netnih.gov |

| Particle Size | 3 - 5 µm | ct-k.com | |

| Mobile Phase | Aqueous Component (A) | Water with 0.1% Trifluoroacetic Acid (TFA) | ct-k.comnih.gov |

| Organic Modifier (B) | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | nih.gov | |

| Elution Mode | Method | Gradient Elution | nih.gov |

| Flow Rate | Rate | 0.5 - 1.5 mL/min | ct-k.com |

| Detection | Method | UV Spectrophotometry | ct-k.com |

| Wavelength | 210 - 230 nm | ct-k.com | |

| Reported Purity | Purity Level | >99.0% | medchemexpress.comtcichemicals.com |

Advanced Research Topics

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and behavior of N-[(Benzyloxy)carbonyl]-L-alanine (Cbz-L-alanine) at an atomic level. These methods provide insights that complement experimental findings and guide further research.

The conformational landscape of N-Cbz-L-alanine is crucial for its interaction with other molecules and its role in peptide structures. Molecular dynamics (MD) simulations are frequently employed to explore the accessible conformations of alanine-containing peptides and their derivatives. aps.orgnih.govboisestate.edu These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

For alanine (B10760859) dipeptides, a common model system, MD simulations have identified several key conformations, including the C7eq, C5, polyproline II (PII), and α-helical (αR) forms. aps.orgnih.gov The stability and population of these conformations are influenced by the surrounding environment, such as the solvent. Ab initio MD simulations, which are based on quantum mechanics, have shown that conformational transitions, for instance between the C5 and C7eq states, can occur on the picosecond timescale in the gas phase. aps.org This is a timescale that is often difficult to capture with classical MD simulations using standard force fields. aps.org The insights gained from these simulations on alanine dipeptides can be extended to understand the conformational preferences of the alanine residue within the N-Cbz-L-alanine molecule.

Table 1: Key Conformations of Alanine Dipeptide Studied in MD Simulations

| Conformation | Description |

| C7eq | A seven-membered ring stabilized by an intramolecular hydrogen bond, with the methyl group in an equatorial position. |

| C5 | An extended conformation. |

| PII | A polyproline II-type helix. |

| αR | A right-handed α-helical turn. |

Quantum chemical calculations, such as those based on density functional theory (DFT), provide detailed information about the electronic structure, geometry, and energetics of molecules like N-Cbz-L-alanine. These calculations are instrumental in understanding chemical reactivity and spectroscopic properties.

For instance, quantum chemical methods have been used to investigate the 13C NMR shielding tensors in N-formylalanine amide, a model for the alanine residue in peptides. illinois.edu These calculations help in interpreting experimental NMR data and can provide insights into the local conformation of the molecule. illinois.edu By calculating properties for different conformations (e.g., helical vs. sheet), researchers can correlate observed chemical shifts with specific structural features. illinois.edu Such theoretical approaches can be applied to N-Cbz-L-alanine to predict its spectroscopic signatures and to understand how its electronic properties are influenced by its conformation and the presence of the benzyloxycarbonyl protecting group.

Racemization Studies of N-Protected Amino Acids

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern in peptide synthesis. The benzyloxycarbonyl (Cbz) group in N-Cbz-L-alanine plays a crucial role in suppressing racemization during the activation of the carboxyl group for peptide bond formation. Urethane-type protecting groups, like Cbz, are known to reduce the tendency for the formation of oxazolinone (azlactone) intermediates, which are prone to racemization.

Studies on N-protected amino acids have shown that the extent of racemization is influenced by several factors, including the nature of the protecting group, the coupling reagents, the solvent, and the reaction temperature. The presence of the Cbz group is generally associated with a lower risk of racemization compared to other protecting groups under similar conditions. However, prolonged exposure to basic conditions or elevated temperatures can still lead to some degree of racemization. Therefore, careful optimization of reaction conditions is essential to maintain the stereochemical integrity of the amino acid residue during peptide synthesis.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and biological pathways, thereby elucidating reaction mechanisms. nih.gov In the context of N-Cbz-L-alanine, isotopes such as 13C, 15N, and 2H (deuterium) can be incorporated into specific positions of the molecule.

For example, isotopically labeled L-alanine has been used to study the biosynthesis of L-theanine in tea plants, revealing that L-alanine is a precursor to L-glutamate in this pathway. nih.gov Similarly, deuterated L-serine has been employed to investigate the kinetics of serine palmitoyltransferase, the first enzyme in sphingolipid biosynthesis. nih.gov These studies demonstrate the utility of isotopically labeled amino acids in understanding enzyme mechanisms and metabolic pathways. nih.gov

While specific studies on the use of isotopically labeled N-Cbz-L-alanine for mechanistic investigations are not extensively detailed in the available literature, the principles are directly applicable. For instance, N-Cbz-L-[13C]alanine could be used to follow the incorporation of the alanine residue into a peptide and to study the mechanism of the coupling reaction. Similarly, N-Cbz-L-[15N]alanine could be used in NMR studies to probe the structure and dynamics of peptides and proteins containing this residue. americanpeptidesociety.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. Derivatives of N-Cbz-L-alanine have been synthesized and evaluated to explore their biological activities.

A study on novel N-benzyloxycarbonyl alanine substituted-phenyl esters demonstrated that these compounds exhibit moderate fungicidal and insecticidal activities. sioc-journal.cn This suggests that the N-Cbz-L-alanine scaffold can be a starting point for the development of new agrochemicals. The variation of substituents on the phenyl ester group would allow for a systematic investigation of how electronic and steric properties influence the observed bioactivity, a classic SAR approach.

Furthermore, SAR studies on various classes of receptor antagonists and enzyme inhibitors often involve modifications of amino acid-like structures. For example, in the development of histamine (B1213489) H1 and H2 receptor antagonists, systematic structural modifications are made to identify key features for receptor interaction and potency. nih.govmdpi.comresearchgate.net The principles of these SAR studies can be applied to derivatives of N-Cbz-L-alanine to develop compounds with desired biological profiles.

Table 2: Bioactivities of N-Benzyloxycarbonyl Alanine Derivatives

| Derivative Class | Biological Activity |

| Substituted-phenyl esters | Moderate fungicidal and insecticidal activity. sioc-journal.cn |

Interaction Studies with Biological Targets (e.g., Receptors, Enzymes)

N-Cbz-L-alanine and its derivatives can interact with various biological targets, including enzymes and receptors, which forms the basis of their potential therapeutic applications.

One of the most notable connections is the role of N-Cbz-L-alanine as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibitors of ACE are widely used as antihypertensive drugs. The synthesis of these inhibitors often involves the use of N-protected amino acids like N-Cbz-L-alanine, highlighting its importance in the development of cardiovascular drugs.

Furthermore, derivatives of N-Cbz-D-lysine have been shown to be converted to Nα-[(Benzyloxy)carbonyl]-D-aminoadipic acid by enzymes from Rhodococcus sp. nih.gov This bioconversion involves a D-specific amino acid deaminase and an aldehyde dehydrogenase, demonstrating the interaction of Cbz-protected amino acids with microbial enzymes. nih.gov

Studies on histamine H3 receptor antagonists have also explored a wide range of chemical structures, and while not directly focused on N-Cbz-L-alanine, they provide a framework for how amino acid-like structures can be modified to achieve high affinity and selectivity for a specific receptor target. nih.govmdpi.com These studies often involve assessing the binding of a library of related compounds to the receptor and identifying the structural features that are critical for potent antagonism.

Chemo- and Regioselectivity in Reactions Involving N-Cbz-L-alanine

N-[(Benzyloxy)carbonyl]-L-alanine, commonly known as N-Cbz-L-alanine, is a cornerstone in synthetic organic chemistry, particularly in the assembly of peptides. The strategic placement of the benzyloxycarbonyl (Cbz) group on the nitrogen atom of L-alanine serves a critical function: it temporarily masks the nucleophilicity of the amino group. This protection is fundamental to controlling the chemo- and regioselectivity of subsequent reactions, allowing for the selective modification of other parts of the molecule, primarily the carboxyl group.

The concept of chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the context of N-Cbz-L-alanine, this most often involves the selective reaction at the carboxylic acid moiety while the Cbz-protected amine remains inert. Regioselectivity, on the other hand, pertains to the preferential reaction at one specific site within a functional group or on a ring system. While the simple structure of N-Cbz-L-alanine limits the scope for regioselective reactions on the core molecule, derivatives can present interesting regioselective challenges.

Chemoselectivity in Carboxyl Group Activation

The most prevalent application of N-Cbz-L-alanine involves the chemoselective activation of its carboxyl group to form an amide (peptide) bond or an ester bond. The Cbz group is stable under a wide range of conditions used for these transformations, ensuring that the amino group does not interfere.

Peptide Bond Formation:

In peptide synthesis, the carboxyl group of N-Cbz-L-alanine is activated by a coupling reagent, making it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. The choice of coupling reagent and additives is crucial for achieving high yields and, critically, for minimizing the loss of stereochemical integrity at the chiral center of alanine (epimerization).

A variety of coupling reagents have been developed, each with its own mechanism and impact on chemoselectivity and reaction kinetics. These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the peptide bond. A significant side reaction is the formation of a stable N-acylurea, which terminates the reaction. To improve efficiency and suppress epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

Phosphonium Salts: Reagents such as Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. They generate HOBt active esters directly from the carboxylic acid, leading to clean and rapid couplings with minimal side reactions.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most effective coupling reagents. They form active esters that react swiftly with amines. HATU, being derived from HOAt, is particularly effective for difficult couplings and for minimizing epimerization.

The solvent and base used in the coupling reaction also play a significant role. Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are common. Tertiary amine bases, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA), are required to neutralize the reaction mixture and facilitate the coupling. However, the basicity of these amines can influence the rate of epimerization.

Ester Bond Formation:

The carboxyl group of N-Cbz-L-alanine can also be chemoselectively converted into an ester. This is often achieved using carbodiimide-mediated coupling with an alcohol in the presence of a catalyst. The choice of catalyst can significantly influence the reaction yield. A study on the synthesis of N-benzyloxycarbonyl alanine substituted-phenyl esters demonstrated the superior catalytic activity of 4-dimethylaminopyridine (B28879) (DMAP) over pyridine (B92270) when using DCC as the coupling agent sioc-journal.cn.

| Phenol (B47542) Reactant | Catalyst | Yield (%) |

| 2,4-dichlorophenol | Pyridine | 57.8 |

| 2,4-dichlorophenol | DMAP | 82.6 |

| Pentachlorophenol | Pyridine | 61.2 |

| Pentachlorophenol | DMAP | 85.3 |

Table 1: Comparison of catalyst effectiveness in the DCC-mediated esterification of N-Cbz-L-alanine with substituted phenols. Data sourced from a study on the synthesis of N-benzyloxycarbonyl alanine substituted-phenyl esters sioc-journal.cn.

This enhanced yield with DMAP is attributed to its greater ability to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the phenol than the O-acylisourea intermediate formed with DCC alone.

Regioselectivity in Reactions of N-Cbz-L-alanine Derivatives

While N-Cbz-L-alanine itself has limited sites for regioselective reactions, derivatives of this compound can present interesting challenges. A notable example can be drawn by analogy from the chemistry of N-Cbz-serine-β-lactone, a cyclic derivative. The ring-opening of this lactone with nucleophiles can proceed via two pathways: attack at the carbonyl carbon (acyl-oxygen cleavage) or attack at the β-carbon (alkyl-oxygen cleavage).

Research has shown that the solvent plays a critical role in directing the regioselectivity of this reaction. When trimethylsilylamines react with N-Cbz-L-serine-β-lactone, the choice of solvent dictates the major product researchgate.net.

| Solvent | Acyl Cleavage Product (%) | Alkyl Cleavage Product (%) |

| Chloroform (CHCl₃) | 60 | 20 |

| Dichloromethane (CH₂Cl₂) | 65 | 35 |

| Tetrahydrofuran (THF) | 20 | 60 |

| Acetonitrile (B52724) (CH₃CN) | 5 | 95 |

Table 2: Influence of solvent on the regioselectivity of the ring-opening of N-Cbz-L-serine-β-lactone with a trimethylsilylamine. Acyl cleavage leads to an amide of N-Cbz-L-serine, while alkyl cleavage yields an N-Cbz-β-amino-L-alanine derivative. Data adapted from research on the reaction of trimethylsilylamines with N-Cbz-L-serine-β-lactone researchgate.net.

In halogenated solvents like chloroform, the reaction favors acyl-oxygen cleavage, yielding amides of N-Cbz-L-serine. In contrast, in a polar aprotic solvent like acetonitrile, the reaction proceeds with high regioselectivity for alkyl-oxygen cleavage, affording N-Cbz-β-amino-L-alanine derivatives in excellent yields researchgate.net. This solvent-dependent regioselectivity highlights how the reaction environment can be manipulated to control the outcome of a reaction on a closely related N-Cbz protected amino acid derivative. While not a direct reaction of N-Cbz-L-alanine, these findings provide a valuable framework for predicting and controlling regioselectivity in more complex systems derived from it.

Selectivity in Side-Chain Reactions

The side chain of alanine is a methyl group, which is generally considered chemically inert under most conditions used in peptide synthesis and other transformations of the amino acid. Consequently, achieving chemo- or regioselectivity in reactions involving the side chain of N-Cbz-L-alanine is not a common objective or challenge. The primary focus remains on the selective transformations of the carboxyl and (after deprotection) amino groups. Advanced synthetic methods would be required to activate the C-H bonds of the methyl group, and such reactions fall outside the typical applications of N-Cbz-L-alanine in standard organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.